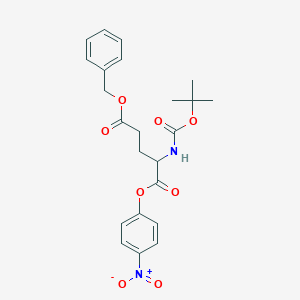
Boc-Glu(OBzl)-ONp
Overview
Description
Boc-Glu(OBzl)-ONp is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .
Synthesis Analysis
This compound can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . It is a common glutamic acid derivative used in Boc SPPS .Molecular Structure Analysis
The molecular formula of this compound is C17H23NO6 . The SMILES string representation isCC(C)(C)OC(=O)NC@@H=O)C(=O)OCc1ccccc1 . Chemical Reactions Analysis
This compound is an amino acid building block. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease .Physical and Chemical Properties Analysis
This compound is a white to off-white powder with a molecular weight of 337.37 . It has a melting point of 95-99 °C . The compound should be stored at -20°C .Scientific Research Applications
Membrane Materials and Chiral Recognition : Molecularly imprinted polymeric membranes incorporating tripeptide residues like H–Glu(OBzl) are used for chiral recognition and enantioselective electrodialysis. These membranes show selective adsorption towards specific enantiomers, demonstrating potential in separation and purification processes (Yoshikawa, Ooi, & Izumi, 2001).
Synthesis of Bioactive Substances : The synthesis of bioactive substances, like Glu(Tau), involves intermediates such as Z-Glu(Tau)-OBzl. This process demonstrates the compound's role in creating biologically active peptides and the importance of protecting groups in peptide synthesis (Sebestyen et al., 2009).
Structural Analysis of Peptides : The compound has been used in the structural analysis of peptides, as seen in the study of the crystal structure of a decapeptide involving Boc-Aib-Glu(OBzl). This research provides insights into peptide interactions and conformation in the crystal state (Karle et al., 1990).
Peptide Synthesis and Characterization : It is used in the synthesis and characterization of oligophosphoseryl sequences in casein, highlighting its role in synthesizing complex peptide structures and elucidating phosphorylation processes in proteins (Paquet & Johns, 2009).
Solid-Phase Peptide Synthesis : The compound is involved in side reactions during solid-phase peptide synthesis, indicating its role in understanding and improving peptide synthesis methodologies (Hsieh, Demaine, & Gurusidaiah, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-Glu(OBzl)-ONp is primarily a glutamic acid derivative . It is used as a building block in the synthesis of peptide-based inhibitors for human caspases and HRV 3C protease . These targets play crucial roles in apoptosis (programmed cell death) and viral replication, respectively.
Mode of Action
As an N-terminal protected amino acid, this compound is used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . These peptides can inhibit the activity of human caspases and HRV 3C protease, thereby affecting apoptosis and viral replication .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving apoptosis and viral replication. By inhibiting human caspases, the compound can potentially disrupt the normal process of apoptosis. Similarly, by inhibiting HRV 3C protease, it can interfere with the life cycle of rhinoviruses .
Result of Action
The primary result of this compound’s action is the inhibition of human caspases and HRV 3C protease . This can lead to disruption of apoptosis and viral replication, potentially making it useful in the treatment of diseases involving abnormal apoptosis or caused by rhinoviruses .
Biochemical Analysis
Biochemical Properties
Boc-Glu(OBzl)-ONp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the formation of peptide bonds, which are essential for the creation of peptides.
Cellular Effects
The effects of this compound on cells are primarily observed during the process of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds. This process involves binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors during this process, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. It may interact with transporters or binding proteins during this process, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the sites of peptide synthesis within the cell. Any effects on its activity or function would be related to its role in this process .
Properties
IUPAC Name |
5-O-benzyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O8/c1-23(2,3)33-22(28)24-19(13-14-20(26)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDKXKMKRUDOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394526 | |
| Record name | AC1MU65R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7536-59-6 | |
| Record name | AC1MU65R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



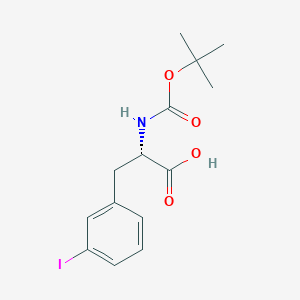


![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)
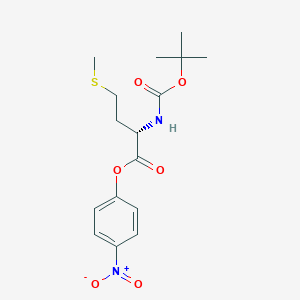


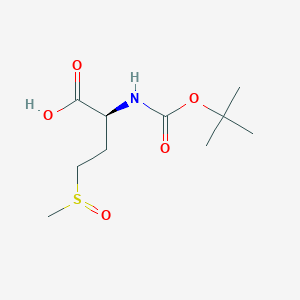
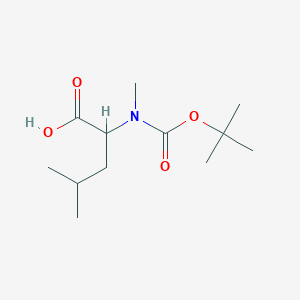

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)


